(R)-2-氨基-2-乙基辛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to (R)-2-Amino-2-ethyloctanoic acid involves highly stereoselective processes. For instance, Thaisrivongs et al. (1987) describe a stereoselective synthesis of a complex molecule closely related to (R)-2-Amino-2-ethyloctanoic acid, highlighting the intricate steps needed to achieve high purity and specificity (Thaisrivongs et al., 1987). Another example is the work by Hernández et al. (2017), who used a biocatalytic approach for the stereoselective synthesis of chiral amino acids, demonstrating the versatility and efficiency of enzymatic methods in synthesizing complex chiral molecules (Hernández et al., 2017).

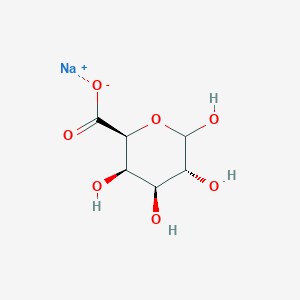

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-Amino-2-ethyloctanoic acid has been extensively studied, with X-ray crystallography playing a crucial role in determining their configuration. For example, Venkatesan et al. (2016) characterized a compound using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing deep insights into the molecular structure and stability influenced by specific functional groups (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (R)-2-Amino-2-ethyloctanoic acid and its analogs often highlight the reactivity of the amino and carboxylic acid functional groups. The synthesis and characterization studies provide insights into how these functional groups participate in various chemical reactions, contributing to the compound's overall chemical properties. One pertinent study by You et al. (2013) reviews different synthetic strategies, including chemical and enzymatic approaches, for producing chiral synthons, underlining the chemical versatility of such compounds (You et al., 2013).

科学研究应用

生物催化合成方法

生物催化提供了一种可持续的途径来合成手性氨基酸,例如(R)-2-氨基-2-乙基辛酸,利用醛酮酶和转氨酶等酶。这种方法实现了氨基酸的立体选择性合成,展示了高效和环保的生产方法的潜力。例如,醛酮酶和转氨酶的组合已被应用于各种氨基酸的合成,展示了生物催化过程在生成手性化合物方面的多功能性和有效性(Hernández等,2017)。

药理潜力

研究已经确定了与(R)-2-氨基-2-乙基辛酸结构相关的化合物的药理重要性。例如,脂酸类似物,包含具有脂酸羧酸基的氨基酸,已显示出增强的细胞保护效力。这突显了这些类似物在治疗需要抗氧化和细胞保护活性的疾病中的治疗潜力(Kates et al., 2014)。

酶抑制研究

具有N-C-P骨架的化合物,类似于(R)-2-氨基-2-乙基辛酸类似物,已经显示出对各种酶,包括金属蛋白酶和其他与疾病过程相关的酶的抑制作用。这说明了这些化合物在开发新的治疗应用的抑制剂方面的潜力,重点放在酶调节是关键因素的疾病上(Mucha et al., 2011)。

化学合成和分离

氨基酸及其衍生物的合成和分离对于生产光学纯化合物至关重要。微波辐射等技术已被用于快速合成类似4-乙基辛酸的风味化合物,展示了先进合成方法在生产高附加值化学产品方面的有效性(Liu et al., 2010)。

属性

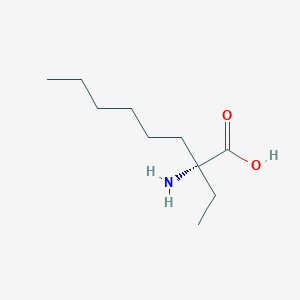

IUPAC Name |

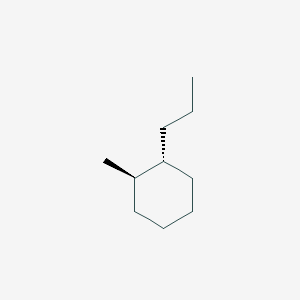

(2R)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437155 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Amino-2-ethyloctanoic acid | |

CAS RN |

114781-18-9 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)